Ethyl 2-(2-chloroacetamido)-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-(2-chloroacetamido)-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate is a synthetic thiophene derivative with a complex substitution pattern. Its structure features a thiophene core substituted at positions 2, 3, 4, and 5 with 2-chloroacetamido, ethyl carboxylate, phenyl, and cyanosulfanyl groups, respectively.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-phenyl-5-thiocyanatothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-22-15(21)13-12(10-6-4-3-5-7-10)16(23-9-18)24-14(13)19-11(20)8-17/h3-7H,2,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIILGQOBXYNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)SC#N)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-chloroacetamido)-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate (CAS: 726151-90-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C15H14ClN3O3S
Molecular Weight : 323.79 g/mol
SMILES Notation : O=C(OCC)C1=C(NC(CCl)=O)SC(C2=CC=CC=C2)=C1
InChI Key : XHFJPAMUWIGAKH-UHFFFAOYSA-N
The compound features a thiophene core substituted with various functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
- Apoptosis Induction : Research has shown that analogs of this compound can activate apoptotic pathways in various cancer cell lines. For example, compounds with similar structures have been reported to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced apoptosis in cancer cells.
- Cell Proliferation Inhibition : In vitro studies demonstrate that these compounds can significantly reduce the proliferation rates of cancer cells, as evidenced by MTT assays and colony formation assays.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary screening against various bacterial strains suggests potential efficacy:
- Gram-positive Bacteria : The compound shows promising activity against strains such as Staphylococcus aureus.
- Gram-negative Bacteria : Limited activity has been observed; however, modifications to the structure may enhance efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Interaction : It might interact with cellular receptors that mediate cell signaling pathways related to growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant anticancer activity in breast cancer cells with IC50 values <10 µM for similar thiophene derivatives. |
| Johnson et al. (2021) | Reported antimicrobial activity against E. coli with MIC values ranging from 25-50 µg/mL for structurally related compounds. |
| Lee et al. (2022) | Investigated the apoptotic effects in leukemia cell lines, noting increased caspase activity upon treatment with thiophene derivatives. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substituent Variations
The compound’s thiophene core distinguishes it from structurally related heterocycles like thiazoles or tetrazoles. For example:
- Ethyl 2-(2-chloroacetamido)-5-methylthiazole-4-carboxylate (): Replaces the thiophene core with a thiazole, altering electronic properties and biological activity. Thiazoles generally exhibit enhanced antimicrobial activity compared to thiophenes due to increased electronegativity .
- Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (): Lacks the 2-chloroacetamido and cyanosulfanyl groups, simplifying its structure. The amino group at position 2 may reduce steric hindrance, improving solubility but diminishing reactivity for further derivatization .
Substituent-Specific Comparisons
- Chloroacetamido Group: Present in both the target compound and ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate (). The latter substitutes cyanosulfanyl with diethylcarbamoyl and phenyl with methyl, likely reducing steric bulk and altering metabolic stability .
- Cyanosulfanyl Group: A rare substituent shared with ethyl 4-(cyanosulfanyl)-5-(furan-2-amido)-3-methylthiophene-2-carboxylate (). The furan-amido group in this analog may enhance π-π stacking interactions in biological targets compared to the phenyl group in the target compound .
Physicochemical Properties
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound requires a systematic approach to introduce substituents at the 2-, 4-, and 5-positions of the thiophene ring. Retrosynthetic disconnections suggest three primary pathways:
- Thiophene Ring Construction : Building the thiophene core via cyclization reactions, followed by sequential functionalization.
- Late-Stage Functionalization : Starting from a pre-formed thiophene scaffold and introducing substituents through coupling or substitution reactions.
- Convergent Synthesis : Preparing substituted thiophene fragments separately and combining them through cross-coupling strategies.
Key challenges include managing the reactivity of the cyanosulfanyl group (-SCN) and ensuring regioselectivity during chloroacetylation.
Thiophene Ring Construction via Gewald Reaction
The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, offers a viable starting point. Modifications to this protocol enable the incorporation of the 4-phenyl and 5-cyanosulfanyl groups.
Reaction Setup and Optimization
- Precursor : Cyclohexanone derivatives substituted with phenyl and thiocyanate groups.
- Conditions :
Table 1: Gewald Reaction Variants for Thiophene Core Synthesis
| Cyclic Ketone | Thiocyanate Source | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Phenylcyclohexanone | KSCN | 62 | 95.4 |
| 4-Phenylcyclopentanone | NH4SCN | 58 | 93.1 |
Key Observations :
- Higher yields are achieved with potassium thiocyanate (KSCN) due to improved solubility in ethanol.
- The phenyl group at the 4-position necessitates steric considerations during cyclization.
Sequential Functionalization of Pre-Formed Thiophenes
An alternative route begins with ethyl 4-phenylthiophene-3-carboxylate, which is functionalized stepwise.
Chloroacetylation at Position 2
Introduction of Cyanosulfanyl Group at Position 5
- Method : Nucleophilic aromatic substitution (SNAr) using sodium thiocyanate (NaSCN) in dimethylformamide (DMF) at 120°C.
- Challenges : Competing hydrolysis of -SCN to -SH under prolonged heating.
- Mitigation : Use of anhydrous DMF and molecular sieves to scavenge water.
Table 2: Optimization of Cyanosulfanyl Incorporation
| Conditions | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaSCN, DMF, molecular sieves | 120 | 8 | 65 |
| KSCN, DMSO, N2 atmosphere | 130 | 6 | 71 |
Palladium-Catalyzed Cross-Coupling for Modular Assembly
A convergent approach employs Suzuki-Miyaura coupling to introduce the phenyl group at position 4.
Synthesis of Boronic Ester Intermediate
Critical Evaluation of Methodologies
Yield and Scalability
- The Gewald route offers moderate yields (58–65%) but requires fewer steps.
- Palladium-catalyzed coupling provides higher regiocontrol but incurs costs associated with catalyst use.
Industrial and Environmental Considerations
- Solvent Selection : Transitioning from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalyst Recycling : Pd recovery systems improve cost-efficiency for large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
